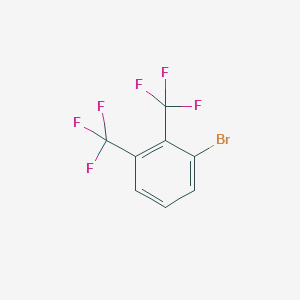

1-Bromo-2,3-bis(trifluoromethyl)benzene

Description

Contextual Significance of Aryl Halides in Modern Synthetic Chemistry

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. iitk.ac.in They are of paramount importance in synthetic chemistry, primarily serving as crucial intermediates for creating more complex molecules. libretexts.org Their utility stems from their ability to participate in a wide array of chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. fiveable.me These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The stability of the aromatic ring combined with the reactivity of the carbon-halogen bond makes aryl halides indispensable precursors for the synthesis of pharmaceuticals, polymers, dyes, and agrochemicals. iitk.ac.infiveable.me

Unique Chemical Influence of Trifluoromethyl Substituents on Aromatic Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's chemical and physical properties. tcichemicals.com As one of the strongest electron-withdrawing groups, its presence on an aromatic ring significantly alters the electronic environment of the molecule. tcichemicals.comnih.gov This strong inductive effect deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org

Key influences of the trifluoromethyl group include:

Enhanced Lipophilicity : The CF3 group increases the molecule's fat-solubility, which can improve its absorption and transport in biological systems. mdpi.com

Metabolic Stability : Replacing a hydrogen atom with a CF3 group can block metabolic pathways, increasing the half-life of a drug candidate. mdpi.com

Binding Affinity : The unique electronic properties and size of the CF3 group can enhance the binding interactions between a molecule and its biological target. mdpi.com

These characteristics have made the trifluoromethyl group a privileged substituent in the design of pharmaceuticals, agrochemicals, and advanced organic materials. tcichemicals.commdpi.com

Position and Potential of 1-Bromo-2,3-bis(trifluoromethyl)benzene in Fluorinated Aromatic Compound Research

This compound is a specific isomer within the family of halogenated trifluoromethylbenzenes. Its structure, featuring a bromine atom and two adjacent (ortho) trifluoromethyl groups, suggests significant potential as a specialized chemical intermediate. While detailed academic research on this specific 2,3-isomer is not as extensive as for other isomers, its chemical architecture allows for informed predictions about its reactivity and utility.

The bromine atom serves as a reactive handle for cross-coupling reactions, while the two strongly electron-withdrawing trifluoromethyl groups are expected to heavily influence the regioselectivity and rate of these reactions. The steric hindrance and strong inductive effect from the adjacent CF3 groups would make this molecule a unique building block for creating highly specific and complex molecular architectures that are otherwise difficult to access. Its potential lies in the synthesis of novel materials and bioactive compounds where precise control over substitution patterns is critical.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1-Bromo-2,5-bis(trifluoromethyl)benzene | 1-Bromo-3,5-bis(trifluoromethyl)benzene |

|---|---|---|---|

| CAS Number | 1192548-06-3 oakwoodchemical.com | 7617-93-8 chemimpex.com | 328-70-1 nih.gov |

| Molecular Formula | C₈H₃BrF₆ oakwoodchemical.com | C₈H₃BrF₆ chemimpex.com | C₈H₃BrF₆ nih.gov |

| Molecular Weight | 293.01 g/mol chemimpex.com | 293.01 g/mol chemimpex.com | 293.00 g/mol nih.gov |

| Boiling Point | Not widely reported | 158 °C chemimpex.com | 154 °C |

| Density | Not widely reported | 1.75 g/mL chemimpex.com | 1.699 g/mL at 25 °C |

| Refractive Index | Not widely reported | n20/D 1.44 chemimpex.com | n20/D 1.427 |

| Melting Point | Not widely reported | 5 °C chemimpex.com | -16 °C |

This table is interactive and allows for sorting and searching of the presented data.

Overview of Key Academic Research Trajectories for Similar Compounds

Research into isomers of this compound highlights the diverse applications of this class of compounds. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is notably used in organometallic chemistry to prepare the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion. This large, non-coordinating anion is crucial for stabilizing highly reactive and electrophilic cations, which are important in catalysis research.

The isomer 1-Bromo-2,5-bis(trifluoromethyl)benzene serves as a key intermediate in the synthesis of various fluorinated organic compounds that are essential in the development of pharmaceuticals and agrochemicals. chemimpex.com It is also used in material science to create advanced materials with enhanced thermal and chemical stability, valuable for the electronics and coatings industries. chemimpex.com

Broader research in the field of fluorinated aromatics is focused on several key trajectories:

Development of Novel Fluorination Methods : Creating more efficient, selective, and environmentally friendly methods to introduce fluorine and fluorinated groups into aromatic systems. mdpi.com

Synthesis of Advanced Materials : Using fluorinated building blocks to create high-performance polymers, liquid crystals, and electronic materials with unique properties. chemimpex.com

Medicinal and Agrochemical Discovery : Incorporating fluorinated motifs into new drug candidates and pesticides to improve their efficacy, stability, and safety profiles. researchgate.net

Environmental Studies : Assessing the environmental impact and degradation pathways of fluorinated compounds. chemimpex.com

These research trends underscore the continuing importance of fluorinated intermediates like this compound in driving innovation across the chemical sciences. datainsightsmarket.comnbinno.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-2,5-bis(trifluoromethyl)benzene |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene |

| Anisole |

| Benzene (B151609) |

| Benzenesulfonic acid |

| Benzoic acid |

| Benzotrifluoride |

| Bromobenzene |

| Chlorobenzene |

| Cyclohexene |

| DDT |

| Fluorobenzene |

| Iodobenzene |

| Methoxybenzene |

| Nitrobenzene |

| Phenol |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVXTDCVCJICQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281231 | |

| Record name | 1-Bromo-2,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192548-06-3 | |

| Record name | 1-Bromo-2,3-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192548-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2,3 Bis Trifluoromethyl Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group.

Electronic and Steric Effects of Trifluoromethyl Groups on SNAr Efficiency

The two trifluoromethyl groups on the benzene (B151609) ring of 1-Bromo-2,3-bis(trifluoromethyl)benzene play a crucial role in activating the molecule towards SNAr reactions. The strong inductive electron-withdrawing effect of the CF₃ groups significantly reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. This activation is a key factor in enabling SNAr reactions to occur under milder conditions than would be required for a non-activated aryl bromide.

The positions of the CF₃ groups relative to the bromine atom are also critical. The ortho-CF₃ group, in particular, provides substantial steric hindrance around the reaction center. While this steric bulk can potentially hinder the approach of a nucleophile, the electronic activation often outweighs this effect. Furthermore, the ortho- and meta-CF₃ groups can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction.

Scope of Nucleophiles and Reaction Conditions in Research Syntheses

While specific research detailing a broad scope of nucleophiles for SNAr reactions with this compound is not extensively documented in publicly available literature, general principles of SNAr reactions on polyfluorinated and trifluoromethyl-substituted aromatics can be applied. A variety of nucleophiles, including alkoxides, thiolates, and amines, are expected to react with this substrate.

The reaction conditions for such transformations typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the formation of the charged Meisenheimer intermediate. The presence of a base is often required, especially when using neutral nucleophiles like amines or alcohols, to deprotonate the nucleophile or to neutralize the acid generated during the reaction.

| Nucleophile Type | General Reaction Conditions | Expected Product |

| Alkoxides (e.g., NaOR) | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature | 1-Alkoxy-2,3-bis(trifluoromethyl)benzene |

| Thiolates (e.g., NaSR) | Polar aprotic solvent (e.g., DMF, THF), room temperature to elevated temperature | 1-(Alkylthio)-2,3-bis(trifluoromethyl)benzene |

| Amines (e.g., RNH₂) | Polar aprotic solvent (e.g., DMSO, NMP), base (e.g., K₂CO₃, Et₃N), elevated temperature | N-Alkyl-2,3-bis(trifluoromethyl)aniline |

Metal-Mediated Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful and versatile method for the functionalization of aryl halides like this compound.

Suzuki-Miyaura Coupling in the Functionalization of this compound

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. Research on the closely related isomer, 2-bromo-1,3-bis(trifluoromethyl)benzene, has shown that Suzuki-Miyaura coupling can be challenging. organic-chemistry.org Significant formation of boronic acid homocoupling products and dehalogenation of the starting material can occur. organic-chemistry.org These side reactions are likely exacerbated by the steric hindrance and electronic properties of the trifluoromethyl groups.

For the successful Suzuki-Miyaura coupling of sterically hindered and electronically deactivated aryl bromides like this compound, the choice of ligand is critical. The use of bulky, electron-rich phosphine (B1218219) ligands, such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos), has been shown to be effective in promoting the desired cross-coupling product while minimizing side reactions. organic-chemistry.org

Table of Suzuki-Miyaura Coupling Conditions for a Related Isomer

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |

| 2-bromo-1,3-bis(trifluoromethyl)benzene | (4-formylphenyl)boronic acid | Pd(OAc)₂ | SPhos | Na₂CO₃ | Toluene/H₂O | Good | organic-chemistry.org |

Stille, Kumada, and Hiyama Coupling for C-C Bond Formation

Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent. The reaction is known for its tolerance of a wide range of functional groups, although the toxicity of tin compounds is a significant drawback. nih.gov

Kumada Coupling: This was one of the first reported catalytic cross-coupling methods and utilizes a Grignard reagent as the nucleophile. wikipedia.org The high reactivity of Grignard reagents can be a limitation, as they are not tolerant of many functional groups. wikipedia.org

Hiyama Coupling: This reaction employs an organosilane as the coupling partner and requires activation by a fluoride (B91410) source or a base. organic-chemistry.org Organosilanes are attractive reagents due to their low toxicity and stability. organic-chemistry.org

Given the electron-deficient nature and steric hindrance of this compound, successful coupling via these methods would likely require carefully optimized conditions, including the choice of catalyst, ligand, and reaction temperature.

Mechanistic Insights into Palladium-Catalyzed Transformations of Halogenated Arenes

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). This is often the rate-determining step and can be influenced by the electronic and steric properties of the aryl halide. The electron-withdrawing trifluoromethyl groups in this compound are expected to facilitate this step.

Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, organomagnesium, or organosilicon) transfers its organic group to the palladium(II) center, displacing the halide. This step regenerates a new palladium(II) intermediate with two organic ligands.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For sterically hindered substrates like this compound, the use of bulky ligands is crucial. These ligands promote the formation of coordinatively unsaturated palladium complexes that are more reactive in the oxidative addition step and can facilitate the reductive elimination of the sterically demanding product.

Organometallic Reagent Formation and Subsequent Transformations

The formation of organometallic reagents is a cornerstone of synthetic organic chemistry, allowing for the creation of carbon-carbon bonds through the reaction of a nucleophilic carbon center with various electrophiles.

Formation of Grignard Reagents and Organolithium Intermediates from the Aryl Bromide

The conversion of an aryl bromide to a Grignard reagent or an organolithium intermediate is a standard transformation. For this compound, these reactions would theoretically proceed as follows:

Grignard Reagent Formation: The reaction of this compound with magnesium metal (Mg), typically in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, would be expected to yield the corresponding Grignard reagent, 2,3-bis(trifluoromethyl)phenylmagnesium bromide. The strong electron-withdrawing nature of the two adjacent trifluoromethyl (CF₃) groups would likely influence the rate and success of this reaction. The analogous reaction for the 3,5-isomer is well-documented and proceeds via halogen-magnesium exchange. chemspider.comacs.orgorgsyn.org

Organolithium Intermediate Formation: Treatment of the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in a solvent like THF, is the standard method for generating organolithium species via lithium-halogen exchange. This would form 2,3-bis(trifluoromethyl)phenyllithium. An alternative method, direct deprotonation (lithiation), is also possible, where the organolithium reagent removes a proton from the aromatic ring. However, given the presence of the bromine atom, lithium-halogen exchange is generally the more favorable pathway. epfl.ch The position of lithiation via deprotonation would be influenced by the directing effects of the trifluoromethyl groups.

Table 1: Predicted Organometallic Reagent Formation

| Starting Material | Reagent | Solvent | Predicted Intermediate |

|---|---|---|---|

| This compound | Mg | THF | 2,3-Bis(trifluoromethyl)phenylmagnesium bromide |

Reactions with Carbonyl Compounds and Other Electrophilic Species in Research

Once formed, these organometallic intermediates are powerful nucleophiles. Their predicted reactions with electrophiles are a staple of synthetic utility:

Reactions with Carbonyls: Both 2,3-bis(trifluoromethyl)phenylmagnesium bromide and 2,3-bis(trifluoromethyl)phenyllithium would be expected to react readily with aldehydes, ketones, and esters. For example, reaction with a ketone like acetone, followed by an acidic workup, would yield a tertiary alcohol.

Reactions with Other Electrophiles: These organometallic reagents could also be trapped with a variety of other electrophiles. Reaction with carbon dioxide (CO₂) would produce the corresponding benzoic acid, while reaction with an alkyl halide could lead to alkylation of the aromatic ring.

Aryne Generation and Reactivity in Highly Fluorinated Systems

Arynes are highly reactive intermediates that undergo various cycloaddition and nucleophilic trapping reactions. The generation of the aryne from this compound would create a strained triple bond within the highly fluorinated aromatic ring.

Conditions for the Formation of 2,3-Bis(trifluoromethyl)benzyne Intermediates

The generation of 2,3-bis(trifluoromethyl)benzyne from this compound would theoretically involve the elimination of HBr. This is typically achieved by treating the aryl halide with a very strong base capable of deprotonating the ring at a position ortho to the halogen.

Conditions: A potent base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) would be required. The base would abstract a proton from either the C4 or C6 position. Due to the strong inductive effect of the two CF₃ groups, the protons on the ring are highly acidic, which should facilitate this deprotonation. Subsequent elimination of the bromide ion would generate the aryne intermediate, 3,4-bis(trifluoromethyl)benzyne. The formation of arynes from related trifluoromethyl-substituted precursors has been reported. thieme-connect.de

Regioselectivity in Cycloaddition and Trapping Reactions of Derived Arynes

The reactivity of the unsymmetrical 3,4-bis(trifluoromethyl)benzyne would be dictated by the powerful electron-withdrawing effects of the CF₃ groups. This would polarize the aryne triple bond, directing the regiochemical outcome of subsequent reactions.

Cycloaddition Reactions: In a [4+2] cycloaddition reaction with a diene like furan, the regioselectivity would be controlled by the electronic nature of the aryne. The more electrophilic carbon of the aryne triple bond would preferentially bond with the terminal carbon of the diene that bears the highest electron density in the highest occupied molecular orbital (HOMO).

Nucleophilic Trapping: When trapped with a nucleophile, the nucleophile would add to the position on the aryne that best stabilizes the resulting negative charge. In the case of 3,4-bis(trifluoromethyl)benzyne, the nucleophile would be expected to add to the C4 position, placing the resulting carbanion at C3, adjacent to one of the stabilizing CF₃ groups.

Radical Chemistry and Reductive Transformations

The carbon-bromine bond in this compound can also participate in radical reactions or be cleaved under reductive conditions.

Radical Chemistry: Homolytic cleavage of the C-Br bond can be initiated using radical initiators (e.g., AIBN) in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH). This would generate the 2,3-bis(trifluoromethyl)phenyl radical. This radical could then be trapped or could abstract a hydrogen atom to form 1,2-bis(trifluoromethyl)benzene (B1265662). While radical C-H trifluoromethoxylation has been studied on arenes, specific radical debromination studies on this isomer are not available. nih.gov

Reductive Transformations: The C-Br bond can be cleaved reductively to replace the bromine atom with a hydrogen atom (hydrodebromination). This can be achieved through various methods:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, formate (B1220265) salts).

Photoredox Catalysis: Recent advances have shown that photoredox catalysis can be a mild and efficient method for hydrodehalogenation. rsc.org

Reductive Metals: Metals such as zinc or magnesium in the presence of a proton source can also effect this transformation. Studies on the hydrodefluorination of bis(trifluoromethyl)benzene derivatives suggest that reductive pathways are viable for such highly fluorinated systems. nih.gov

Table 2: Predicted Reductive Transformation Products

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| This compound | Bu₃SnH, AIBN | 1,2-Bis(trifluoromethyl)benzene |

Hydrodebromination Reactions for Defluorination Studies

There is currently no specific information available in the reviewed literature detailing the hydrodebromination of this compound as a method for studying defluorination. Hydrodebromination is a reductive process that replaces a bromine atom with a hydrogen atom. In the context of polyfluoroalkyl-substituted aromatics, this reaction could potentially be a step in a broader defluorination strategy, but studies specifically illustrating this for this compound have not been found.

Single-Electron Transfer (SET) Processes Affecting the Aryl Bromide

Similarly, there is a lack of specific research on single-electron transfer (SET) processes involving this compound. SET processes are fundamental to many organic reactions and involve the transfer of a single electron from a donor to an acceptor molecule. For aryl halides, SET can lead to the formation of a radical anion, which can then undergo fragmentation of the carbon-halogen bond. The electron-withdrawing nature of the two adjacent trifluoromethyl groups in this compound would be expected to make the aromatic ring more electron-deficient, thus influencing its susceptibility to SET reduction. However, without dedicated studies, the specific conditions, mechanisms, and outcomes of such processes for this particular compound remain uncharacterized.

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-Bromo-2,3-bis(trifluoromethyl)benzene, providing insights into the connectivity of atoms, their chemical environments, and the through-bond and through-space interactions.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the molecule. Due to the substitution pattern, the aromatic region of the ¹H NMR spectrum is expected to exhibit a complex multiplet pattern for the three remaining protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the bromine and trifluoromethyl substituents.

Similarly, the ¹³C NMR spectrum will display distinct resonances for each of the eight carbon atoms in the molecule. The carbons bearing the trifluoromethyl groups are anticipated to show characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide valuable information about the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.0 | m | Ar-H |

| ¹³C | 120 - 140 | m | Ar-C |

| ¹³C | 120 - 125 | q | C-CF₃ |

| ¹³C | 115 - 120 | s | C-Br |

| ¹³C | 120 - 125 | q | CF₃ |

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorinated compounds like this compound. The two trifluoromethyl groups, being chemically non-equivalent due to the substitution pattern, are expected to give rise to two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals are indicative of the local electronic environment of each CF₃ group. Furthermore, ¹⁹F NMR is a powerful tool for assessing the purity of the compound, as even minor fluorine-containing impurities would be readily detectable.

To unravel the complex spin systems and confirm the precise substitution pattern, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between the aromatic protons, helping to establish their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for assigning the quaternary carbons, including those attached to the bromine and trifluoromethyl groups, by observing their correlations with the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining through-space proximity of nuclei. For this compound, NOESY could reveal spatial relationships between the protons and the fluorine atoms of the trifluoromethyl groups, providing insights into the preferred conformation of the molecule.

The presence of two bulky trifluoromethyl groups adjacent to each other and to a bromine atom can lead to significant steric hindrance, potentially restricting the rotation around the C-CF₃ bonds. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate such conformational dynamics. researchgate.netscielo.org.mxnih.gov By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers associated with these rotational processes. This information is critical for a comprehensive understanding of the molecule's three-dimensional structure and flexibility.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a unique "molecular fingerprint" of this compound by probing its vibrational modes.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands associated with the carbon-fluorine bonds of the trifluoromethyl groups. These C-F stretching vibrations typically occur in the region of 1100-1350 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is expected to appear at a lower frequency, generally in the range of 500-650 cm⁻¹. Additionally, characteristic absorptions for the aromatic ring, such as C-H stretching and C=C ring stretching, would be observed. vscht.czlibretexts.orglibretexts.orgtum.de

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch (CF₃) | 1100 - 1350 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Note: The data in this table is based on typical absorption ranges for the specified functional groups in aromatic compounds. The exact positions and intensities of the bands for this compound may vary.

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of molecules, offering information that is complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. For a molecule like this compound, Raman spectroscopy would be instrumental in identifying the vibrational frequencies associated with the carbon-bromine (C-Br) stretching, the carbon-carbon (C-C) vibrations of the benzene ring, and the various modes of the trifluoromethyl (CF₃) groups.

In a typical analysis, the Raman spectrum would reveal characteristic peaks corresponding to these vibrations. For instance, the C-Br stretch is expected in the lower frequency region, while the aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. The symmetric and asymmetric stretching and bending modes of the CF₃ groups would also produce distinct signals. A detailed assignment of these vibrational modes is often accomplished through computational chemistry, which can predict the Raman active frequencies and their intensities.

Comparative Analysis of Experimental and Theoretically Predicted Spectra

A robust approach to spectroscopic analysis involves the comparison of experimentally obtained spectra with those predicted from theoretical calculations. researchgate.net This comparative method is crucial for the accurate assignment of vibrational modes and for validating the computational models used. semanticscholar.org Density Functional Theory (DFT) is a commonly employed computational method for predicting vibrational frequencies (both IR and Raman), as well as other molecular properties. researchgate.net

The process begins with the optimization of the molecule's geometry in the gas phase using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net Following geometry optimization, frequency calculations are performed to yield the theoretical vibrational spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. semanticscholar.org

By overlaying the scaled theoretical spectrum with the experimental Raman or IR spectrum, a peak-by-peak assignment can be made. researchgate.net A strong correlation between the experimental and theoretical spectra provides a high degree of confidence in the structural characterization of the molecule. This integrated approach has been successfully applied to the spectroscopic characterization of various halogenated pollutants and other complex organic molecules. sns.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₃BrF₆), the theoretical exact mass can be calculated based on the masses of its constituent isotopes.

Although direct HRMS data for this compound was not found, the technique is routinely used for the characterization of novel organic compounds. acs.org The experimental determination of the exact mass of the molecular ion would confirm the elemental formula C₈H₃BrF₆ and rule out other potential formulas with the same nominal mass.

Table 1: Theoretical Isotopic Mass for this compound

| Formula | Isotope | Mass (Da) |

|---|---|---|

| C₈H₃⁷⁹BrF₆ | Molecular Ion [M]⁺ | 307.9352 |

Note: This table represents theoretical values. Experimental data is required for confirmation.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, the molecular ion of interest is mass-selected and then subjected to collision-induced dissociation (CID) or other activation methods to induce fragmentation. osu.edu The resulting fragment ions are then mass-analyzed, providing a "fingerprint" that is characteristic of the molecule's structure.

For this compound, MS/MS studies would reveal the primary fragmentation pathways. Likely fragmentation events would include the loss of a bromine atom, a trifluoromethyl group, or a fluorine atom. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. While the fragmentation characteristics of benzene and its simpler derivatives are well-documented, specific MS/MS studies on this compound are not prevalent in the literature. osu.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A comprehensive search of academic literature and crystallographic databases did not yield specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, a definitive, experimentally determined analysis of its crystal packing motifs and specific intermolecular interactions is not available in published scientific literature.

While detailed interaction parameters for this compound are not documented, the analysis of similarly structured molecules containing brominated and trifluoromethylated benzene rings allows for a general discussion of the potential non-covalent interactions that would likely govern its crystal packing. These interactions are fundamental in supramolecular chemistry and crystal engineering.

Key potential intermolecular forces for this compound would include:

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base or an electron-rich region of an adjacent molecule. In a crystal lattice of pure this compound, potential halogen bond acceptors could be the fluorine atoms of the trifluoromethyl groups or the π-system of the benzene ring of a neighboring molecule.

π-π Stacking: The aromatic benzene ring, although substituted with electron-withdrawing groups, can participate in π-π stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings, contributing significantly to the crystal's cohesion. The presence of the bulky trifluoromethyl groups at the 2 and 3 positions would likely lead to a displaced or offset stacking arrangement to minimize steric hindrance. Research on other aromatics with trifluoromethyl groups has shown that weak F···π or F···F contacts can play a role in controlling the stacking of π systems. researchgate.net

Van der Waals Forces: London dispersion forces, a type of van der Waals force, are present in all molecules and would contribute to the intermolecular attractions.

Without experimental data from a crystal structure analysis, the specific geometries, distances, and energies of these interactions for this compound remain hypothetical. The interplay and relative strengths of these potential interactions would ultimately determine the final crystal packing motif.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and ground-state properties of 1-Bromo-2,3-bis(trifluoromethyl)benzene. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Analysis of this compound

Computational studies on similar sterically hindered aromatic compounds suggest that the trifluoromethyl groups will likely rotate to minimize steric clash. The bond lengths between the carbon atoms of the benzene (B151609) ring and the bromine and trifluoromethyl substituents are also of interest, as they are influenced by both steric and electronic effects.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-CF₃ Bond Length | ~1.52 Å |

| C-C Bond Length (Ring) | ~1.39 - 1.41 Å |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the presence of the electron-withdrawing trifluoromethyl and bromo groups is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. The electron-withdrawing nature of the substituents is likely to result in a relatively large HOMO-LUMO gap, suggesting good kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -8.5 |

| LUMO | ~ -1.2 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stabilizing Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and stabilizing interactions within the molecule. This method examines the interactions between filled and vacant orbitals, quantifying their energetic significance. In this compound, key interactions would include the delocalization of the benzene ring's π-electrons and hyperconjugative interactions involving the C-F and C-Br bonds.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map is expected to show a region of negative potential (red/yellow) around the bromine atom due to its lone pairs. Conversely, the regions around the electron-withdrawing trifluoromethyl groups and the hydrogen atoms of the benzene ring would exhibit a positive potential (blue).

This information is critical for predicting how the molecule will interact with other chemical species. For instance, electrophilic attack would be more likely to occur at the positions on the benzene ring that are less influenced by the electron-withdrawing groups, while nucleophilic attack might be directed towards the carbon atoms attached to the trifluoromethyl groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their spectroscopic properties.

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the energies of electronic transitions from the ground state to various excited states. The benzene ring is the primary chromophore, and the substituents (Br and CF₃) will influence the position and intensity of the absorption bands.

The electron-withdrawing nature of the substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The calculations would provide information on the main electronic transitions, such as π → π* transitions within the aromatic ring. While emission properties are more complex to predict accurately, TD-DFT can also provide insights into the likely fluorescence or phosphorescence behavior of the molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted Wavelength (nm) | Oscillator Strength |

|---|---|---|

| S₀ → S₁ | ~ 270 | Low |

Analysis of Electronic Transitions, Oscillator Strengths, and Excited State Lifetimes

The electronic properties of this compound, particularly its behavior upon absorption of light, can be elucidated through time-dependent density functional theory (TD-DFT) calculations. These computations predict the nature of electronic transitions between molecular orbitals, the probability of these transitions (oscillator strengths), and the duration of the excited states (lifetimes).

The oscillator strength (f), a dimensionless quantity, indicates the intensity of an electronic transition. Transitions with higher oscillator strengths are more "allowed" and result in stronger absorption bands. For aromatic systems, π → π* transitions generally exhibit significant oscillator strengths. The excited state lifetime (τ) is inversely related to the rate of all de-excitation processes, including fluorescence, phosphorescence, and non-radiative decay.

Table 1: Hypothetical Electronic Transitions, Oscillator Strengths, and Excited State Lifetimes for this compound (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Excited State Lifetime (ns) |

| S₀ → S₁ | ~270 | ~0.05 | ~1-10 |

| S₀ → S₂ | ~220 | ~0.20 | <1 |

| S₀ → S₃ | ~200 | ~0.50 | <1 |

Note: This table is illustrative and based on general principles of computational chemistry for substituted benzenes. Specific values require dedicated quantum chemical calculations for this compound.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Key reactions involving this compound include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Density functional theory (DFT) calculations can be employed to model the geometries of reactants, intermediates, transition states, and products.

For a nucleophilic aromatic substitution reaction, computational models would characterize the transition state, which is the highest energy point along the reaction coordinate, corresponding to the formation of the Meisenheimer complex. The activation energy (Ea) is the energy difference between the reactants and the transition state, and it is a critical factor in determining the reaction rate. The presence of two strongly electron-withdrawing trifluoromethyl groups is expected to stabilize the negatively charged intermediate and the transition state leading to it, thereby lowering the activation energy for nucleophilic attack, particularly at positions ortho and para to these groups.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound (Illustrative)

| Position of Attack | Nucleophile | Activation Energy (kcal/mol) |

| C4 | CH₃O⁻ | ~15-20 |

| C6 | CH₃O⁻ | ~18-23 |

| C5 | CH₃O⁻ | ~25-30 |

Note: These values are hypothetical and serve to illustrate the expected trends. Actual values would depend on the specific nucleophile, solvent, and level of theory used in the calculations.

Computational methods can predict the regioselectivity of reactions by comparing the activation energies for attack at different positions on the benzene ring. In the case of this compound, the two trifluoromethyl groups exert a strong directing influence.

For electrophilic aromatic substitution, these electron-withdrawing groups are deactivating and meta-directing. However, due to the high deactivation of the ring, such reactions are generally difficult. For nucleophilic aromatic substitution, the trifluoromethyl groups activate the ring, directing incoming nucleophiles to the positions ortho and para to them. Computational analysis of the transition state energies for nucleophilic attack at C4 and C6 would provide a quantitative prediction of the regioselectivity.

Stereoselectivity is less commonly a factor in reactions involving a planar aromatic ring unless a chiral center is introduced in the process or is already present in a reactant. In such cases, computational modeling can be used to compare the energies of diastereomeric transition states to predict the stereochemical outcome.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations can provide highly accurate predictions of various molecular properties that are often difficult or impossible to measure experimentally.

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β and γ) are the higher-order terms that become important in strong electric fields, such as those from a laser, and are responsible for non-linear optical (NLO) phenomena.

Computational studies on substituted benzenes have shown that the presence of both electron-donating and electron-withdrawing groups can significantly enhance hyperpolarizability. In this compound, the bromine atom is a weak deactivator, while the trifluoromethyl groups are strong electron-withdrawing groups. The distribution of these substituents will lead to a specific molecular dipole moment and polarizability. DFT calculations are a common method for computing these properties.

Table 3: Hypothetical Calculated Polarizability and Hyperpolarizability for this compound (Illustrative)

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | ~2.5 - 3.5 D |

| Mean Polarizability (α) | ~100 - 120 |

| First Hyperpolarizability (β) | ~10⁻³⁰ - 10⁻²⁹ esu |

Note: These are estimated values based on trends observed for similar molecules. Precise calculations would be required for accurate data.

Statistical thermodynamics, combined with the results of quantum chemical frequency calculations, can be used to predict thermodynamic functions such as heat capacity (Cv), entropy (S), and Gibbs free energy (G) over a range of temperatures. These calculations are based on the vibrational, rotational, and translational partition functions of the molecule.

The vibrational frequencies are obtained from DFT calculations, and from these, the vibrational contributions to the thermodynamic properties are determined. These theoretical predictions are particularly useful for understanding the stability and equilibrium position of reactions involving the title compound at different temperatures.

Table 4: Hypothetical Calculated Thermodynamic Functions for this compound at 298.15 K (Illustrative)

| Thermodynamic Function | Calculated Value |

| Heat Capacity (Cv) | ~40-50 cal/mol·K |

| Entropy (S) | ~90-100 cal/mol·K |

| Gibbs Free Energy of Formation (ΔGf°) | Requires further data |

Note: The values presented are illustrative estimates. Accurate thermodynamic data would require rigorous computational analysis.

Strategic Applications in Academic Organic and Organometallic Synthesis

A Building Block for the Synthesis of Novel Fluorinated Compounds

The presence of two electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the aromatic core of 1-Bromo-2,3-bis(trifluoromethyl)benzene, making it a valuable precursor for the synthesis of highly functionalized and structurally complex fluorinated compounds.

Introduction of Multifunctional Groups onto Aromatic Cores

The bromine atom in this compound serves as a versatile handle for the introduction of a wide range of functional groups through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are commonly employed to form new carbon-carbon and carbon-nitrogen bonds. The strong electron-withdrawing nature of the adjacent trifluoromethyl groups can modulate the reactivity of the C-Br bond, often requiring carefully optimized catalytic systems to achieve high yields.

For instance, Suzuki coupling with arylboronic acids can be utilized to introduce new aryl substituents, leading to the formation of poly-aromatic systems with tailored electronic properties. Similarly, Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, which are key functional groups in many biologically active molecules and functional materials. The steric hindrance imposed by the two ortho-trifluoromethyl groups can influence the efficiency of these coupling reactions, sometimes necessitating the use of bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.

Table 1: Plausible Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Reagent | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | 2,3-Bis(trifluoromethyl)biphenyl derivatives |

| Stille Coupling | Organostannane | Aryl- or alkyl-substituted 2,3-bis(trifluoromethyl)benzene |

| Buchwald-Hartwig Amination | Amine | N-Aryl- or N-alkyl-2,3-bis(trifluoromethyl)aniline |

Pathways to Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

The 2,3-bis(trifluoromethyl)phenyl moiety can be incorporated into larger, more complex molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. One potential strategy involves the conversion of the bromo-substituent into a more reactive functional group, such as a boronic acid or an organolithium species, which can then participate in annulation reactions to build up the polycyclic framework.

Furthermore, the bromine atom can be used as a directing group in C-H activation reactions on the adjacent aromatic ring, enabling the formation of new rings. For example, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of fluorinated phenanthrenes or other PAHs.

In heterocyclic synthesis, the compound can serve as a starting material for the construction of various ring systems. For example, palladium-catalyzed coupling reactions with nitrogen-containing nucleophiles can be employed to synthesize substituted indoles, carbazoles, or other nitrogen-containing heterocycles bearing the 2,3-bis(trifluoromethyl)phenyl group. The electronic properties imparted by the trifluoromethyl groups can be beneficial in tuning the photophysical and electronic characteristics of these heterocyclic compounds.

Precursor for Advanced Ligand Design in Coordination Chemistry

The unique steric and electronic properties of the 2,3-bis(trifluoromethyl)phenyl group make it an attractive component in the design of advanced ligands for coordination chemistry. These ligands can be used to create metal complexes with novel catalytic activities or interesting photophysical properties.

Synthesis of Phenanthridinyl-Based and Other Chelating Ligands

While direct synthesis of phenanthridine-based ligands from this compound has not been extensively reported, plausible synthetic routes can be envisioned based on established methodologies. One common approach to phenanthridine (B189435) synthesis involves the intramolecular cyclization of 2-acylaminobiphenyls or related precursors. By first converting this compound into a 2-aminobiphenyl (B1664054) derivative via a Suzuki coupling followed by reduction of a nitro group, and then acylating the amino group, a suitable precursor for cyclization could be obtained. The resulting phenanthridine would bear the sterically demanding and electronically withdrawing 2,3-bis(trifluoromethyl)phenyl moiety, which could significantly influence the properties of the final molecule.

Beyond phenanthridines, the 2,3-bis(trifluoromethyl)phenyl unit can be incorporated into a variety of chelating ligand frameworks. For example, phosphine ligands, which are crucial in catalysis, can be synthesized by reacting a lithiated derivative of this compound with chlorophosphines. The resulting phosphines would possess unique electronic and steric profiles due to the ortho-trifluoromethyl groups, potentially leading to catalysts with enhanced selectivity and activity.

Development of Luminescent Metal Complexes for Research Purposes

Ligands incorporating the 2,3-bis(trifluoromethyl)phenyl group have the potential to form luminescent metal complexes with interesting photophysical properties. The electron-withdrawing nature of the trifluoromethyl groups can lower the energy of the ligand's molecular orbitals, which can affect the energy of metal-to-ligand charge transfer (MLCT) transitions in the corresponding metal complexes. This can lead to shifts in the emission wavelength and changes in the quantum yield of luminescence.

For example, iridium(III) and ruthenium(II) complexes with ligands bearing the 2,3-bis(trifluoromethyl)phenyl moiety could exhibit altered photophysical properties compared to their non-fluorinated analogues. The steric bulk of the two ortho-trifluoromethyl groups could also play a role in protecting the metal center and influencing the excited-state geometry, potentially leading to enhanced luminescence quantum yields and longer excited-state lifetimes. These properties are highly desirable for applications in areas such as organic light-emitting diodes (OLEDs) and bioimaging.

Enabling Compound for Catalyst and Reagent Development

The unique properties of this compound make it a valuable starting material for the development of novel catalysts and reagents. The introduction of the 2,3-bis(trifluoromethyl)phenyl group can be used to fine-tune the steric and electronic environment of a catalyst's active site, leading to improved performance.

For example, this moiety has been incorporated into N-heterocyclic carbene (NHC) ligands. The strong electron-withdrawing effect of the trifluoromethyl groups can enhance the electrophilicity of the metal center to which the NHC is coordinated, which can be beneficial in certain catalytic transformations.

Furthermore, derivatives of this compound can be used to synthesize specialized reagents. For instance, the corresponding Grignard or organolithium reagent can serve as a source of the bulky and electron-poor 2,3-bis(trifluoromethyl)phenyl group in various synthetic applications. These reagents can be used to introduce this group into organic molecules or to prepare other organometallic compounds with unique reactivity.

Scaffold for the Development of New Synthetic Methodologies

The electron-deficient nature of the aromatic ring in this compound makes it an interesting substrate for exploring and developing new synthetic methods, particularly in the areas of C-H functionalization and selective bond activation.

The trifluoromethyl groups strongly activate the aromatic ring towards nucleophilic attack and deactivate it towards electrophilic substitution. The C-H bonds on the ring are polarized and can be susceptible to deprotonation by strong bases, opening avenues for directed C-H functionalization.

Research in the broader field of C-H functionalization on electron-deficient arenes suggests that this compound could be a valuable substrate for developing new reactions. For instance, transition-metal-catalyzed C-H activation reactions, which have been extensively studied on a variety of aromatic systems, could be applied to this molecule. Palladium, rhodium, or iridium catalysts could potentially mediate the coupling of the C-H bonds with various partners, such as alkenes, alkynes, or organometallic reagents. The regioselectivity of such reactions would be an interesting aspect to investigate, given the directing effects of the bromo and trifluoromethyl substituents.

The presence of multiple reactive sites (C-Br, C-H, and C-F bonds) in this compound makes it an excellent platform for studying selective bond cleavage and formation. The C-Br bond is the most likely to undergo oxidative addition to a low-valent transition metal, enabling a wide range of cross-coupling reactions such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide variety of substituents at the 1-position.

More challenging, but of significant academic interest, would be the selective cleavage of a C-F bond in one of the trifluoromethyl groups. Recent advances in catalysis have shown that C-F bonds can be activated and functionalized under specific conditions, often involving low-valent transition metals or photoredox catalysis. The ortho-disposition of the trifluoromethyl groups in the 2,3-isomer could lead to unique reactivity in C-F activation, potentially through cooperative effects or strain.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / Base | 1-Aryl-2,3-bis(trifluoromethyl)benzene |

| Stille Coupling | Organostannane | Pd(PPh3)4 | 1-Substituted-2,3-bis(trifluoromethyl)benzene |

| Heck Coupling | Alkene | Pd(OAc)2 / Ligand | 1-Alkenyl-2,3-bis(trifluoromethyl)benzene |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | 1-Alkynyl-2,3-bis(trifluoromethyl)benzene |

Advanced Analytical Methodologies in Research Characterization and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for the purity assessment of 1-Bromo-2,3-bis(trifluoromethyl)benzene and for real-time monitoring of its synthesis. Due to the non-polar nature of the compound, reversed-phase HPLC is the most common approach.

Detailed research findings indicate that the separation of halogenated benzenes can be effectively achieved using columns that exhibit strong π-π interactions. For this compound and its potential isomers or impurities, a C18 column with a dense polymeric bonding or a phenyl-based stationary phase can provide the necessary steric selectivity. A gradient elution method is often employed to ensure the effective separation of components with varying polarities that may be present in a reaction mixture. A typical mobile phase system would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The detection is commonly performed using a UV detector, as the benzene (B151609) ring provides strong chromophoric activity.

For reaction monitoring, HPLC allows for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts over time. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

To achieve higher resolution and faster analysis times compared to conventional HPLC, Ultra-Performance Liquid Chromatography (UPLC) is increasingly utilized. UPLC systems operate at higher pressures and use columns packed with sub-2 µm particles, leading to significantly improved separation efficiency. This is particularly advantageous for resolving closely eluting positional isomers of this compound from other potential impurities that might be present in the synthesis of trifluoromethylbenzene derivatives.

The enhanced speed of UPLC makes it an ideal tool for high-throughput screening of reaction conditions and for in-process control during manufacturing, where rapid feedback is essential. The fundamental principles of separation remain similar to HPLC, with reversed-phase chromatography being the preferred mode.

Gas Chromatography (GC) for Analysis of Volatile Byproducts and Reaction Kinetics

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly well-suited for the characterization of this compound and its volatile byproducts. Given its relatively low boiling point and thermal stability, this compound can be readily analyzed by GC without the need for derivatization. In fact, the purity of commercially available isomeric compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene is often assayed by GC.

For the analysis of reaction kinetics, GC coupled with a Flame Ionization Detector (GC-FID) provides quantitative data on the progress of the reaction. By taking aliquots from the reaction mixture at different time intervals, the concentration of reactants, intermediates, and products can be determined, allowing for the elucidation of the reaction mechanism and kinetics. The choice of the GC column is critical, with non-polar stationary phases such as those based on polydimethylsiloxane (B3030410) being a common choice for the separation of halogenated aromatic compounds.

Table 2: Typical GC Method Parameters for Reaction Monitoring

| Parameter | Value |

| Column | Non-polar (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hyphenated Techniques for Comprehensive Mixture Analysis

To gain a more comprehensive understanding of complex mixtures containing this compound, hyphenated techniques that couple a separation method with a powerful detection technique are indispensable.

The unambiguous identification of unknown minor impurities often requires their isolation and structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. However, isolating these impurities in sufficient quantity can be challenging. The hyphenated technique of Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) provides an elegant solution.

In this approach, the sample is first separated by HPLC. As the peaks corresponding to the impurities of interest elute from the column, they are trapped on individual SPE cartridges. This process can be repeated multiple times to accumulate a sufficient amount of each impurity. The trapped compounds are then eluted from the SPE cartridges with a deuterated solvent directly into an NMR flow tube for analysis. This technique has been successfully applied to the impurity profiling of structurally similar compounds like 3-bromo-5-(trifluoromethyl)aniline. For fluorinated compounds, ¹⁹F NMR provides a highly sensitive and specific tool for structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification of components in a mixture. GC-MS is particularly effective for volatile and thermally stable compounds like this compound. The mass spectrometer provides information on the molecular weight and fragmentation pattern of each component as it elutes from the GC column, which can be used to identify known and unknown compounds by comparing the obtained spectra with mass spectral libraries or by interpreting the fragmentation patterns. Research on the analysis of various brominated flame retardants demonstrates the utility of GC-MS in identifying and quantifying halogenated aromatic compounds.

LC-MS is employed for less volatile or thermally labile impurities that may be present. It combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is crucial for a comprehensive impurity profile, ensuring that no component is overlooked.

Derivatization Strategies for Enhanced Analytical Detectability (e.g., GC derivatization reagents in method development)

While this compound itself is amenable to direct GC analysis, certain potential impurities, particularly those with polar functional groups (e.g., hydroxyl or carboxyl groups that may arise from side reactions or degradation), may exhibit poor chromatographic behavior such as peak tailing. In such cases, derivatization can be employed to improve their volatility and thermal stability.

Derivatization involves a chemical reaction to convert the analyte into a derivative with more favorable properties for GC analysis. Common derivatization strategies include:

Silylation: This is a widely used method where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

Acylation: This involves the introduction of an acyl group. For enhancing the detectability by an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, fluorinated acylating agents can be used.

Alkylation: This process can be used to form esters or ethers from acidic or hydroxyl functionalities, respectively.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, which is a critical aspect of method development for robust quantitative analysis.

Future Research Directions and Emerging Trends

Development of More Efficient and Selective Synthetic Routes

While established methods provide access to 1-bromo-2,3-bis(trifluoromethyl)benzene, future efforts will likely concentrate on refining these pathways for greater efficiency, selectivity, and sustainability, particularly in the context of creating complex, high-value molecules.

The introduction of chirality into fluorinated molecules is of paramount importance in medicinal chemistry. A significant future direction involves the use of this compound in catalytic asymmetric transformations. Although direct asymmetric reactions on the aromatic ring are challenging, the compound can serve as a precursor to substrates suitable for such reactions. For instance, the bromo-substituent can be converted into other functional groups that can participate in well-established asymmetric C-C bond-forming reactions.

Research in this area could adapt existing catalytic systems, such as those using chiral phase-transfer catalysts or cinchona alkaloid derivatives, which have proven effective in the asymmetric synthesis of trifluoromethylated γ-amino acids. nih.gov The development of novel chiral organic catalysts could also enable unprecedented enantioselective isomerizations or additions involving derivatives of this compound. brandeis.edufigshare.comnih.gov

| Catalytic System | Potential Asymmetric Transformation | Target Chiral Moiety |

| Chiral Lewis Acids | Friedel-Crafts Alkylation/Acylation | Atropisomers or chiral centers on side chains |

| Chiral Phase-Transfer Catalysts | Alkylation of prochiral nucleophiles | Quaternary stereocenters adjacent to the ring |

| Transition Metal-Chiral Ligand Complexes | Asymmetric Cross-Coupling Reactions | Axially chiral biaryl compounds |

| Organocatalysts | Michael Additions or Aldol Reactions | Chiral side chains with multiple stereocenters |

This table outlines potential strategies for leveraging this compound in asymmetric synthesis to generate valuable chiral building blocks.

Continuous flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing, especially for handling fluorinated intermediates. beilstein-journals.org The use of flow microreactors provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. beilstein-journals.orgmit.edu

For the production and derivatization of this compound, flow chemistry presents several key opportunities:

Scalability: Reactions can be scaled up by extending the operation time rather than increasing the reactor volume, facilitating the production of larger quantities for academic and industrial research. nih.gov

Safety: Many fluorination reactions involve hazardous reagents or intermediates. The small internal volume of microreactors minimizes the risk associated with potential exothermic events or pressure build-up. rsc.org

Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to significantly reduced reaction times compared to batch methods. mit.eduallfordrugs.com This is particularly beneficial for gas-liquid reactions, such as those involving fluoroform, which can be challenging in batch setups. rsc.orgallfordrugs.com

Future academic research will likely focus on developing telescoped flow syntheses, where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates, further streamlining the production of complex molecules derived from this compound. acs.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor, risk of localized hot spots | Excellent, highly efficient and uniform |

| Mass Transfer | Often limited, especially in multiphasic systems | Superior, enhanced mixing and interfacial contact |

| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small reaction volumes |

| Scalability | Difficult, requires re-optimization | Straightforward, "scale-out" or longer run time |

| Reaction Time | Often hours to days | Typically seconds to minutes |

This table compares the key features of batch and continuous flow processing, highlighting the advantages of the latter for the synthesis and application of fluorinated compounds.

Integration of Computational and Experimental Approaches for Deeper Understanding

A synergistic approach combining computational modeling with experimental validation is becoming indispensable for modern chemical research. For a molecule as electronically complex as this compound, computational chemistry offers powerful predictive tools.

Density Functional Theory (DFT) calculations can be employed to:

Predict Reactivity: Map the electron density and molecular electrostatic potential to predict the most likely sites for nucleophilic, electrophilic, or radical attack. scispace.com

Elucidate Mechanisms: Model transition states and reaction pathways to understand the energetics and feasibility of novel transformations, such as remote C-H functionalization or photocatalytic C-Br activation. nih.govnih.gov

Catalyst Design: Simulate catalyst-substrate interactions to rationally design more efficient and selective catalysts for specific transformations involving the target molecule.

By predicting reaction outcomes and providing detailed mechanistic insights, computational studies can guide experimental efforts, reducing the amount of trial-and-error optimization required. researchgate.net This integrated approach will accelerate the discovery of new reactions and the development of efficient synthetic routes involving this compound and other highly functionalized fluorinated aromatics.

Machine Learning and AI in Reaction Prediction and Optimization

The field of organic synthesis is undergoing a significant transformation with the integration of artificial intelligence (AI) and machine learning (ML). These technologies are being employed to predict the outcomes of chemical reactions and to optimize reaction conditions, a task that has traditionally been labor-intensive and time-consuming. For a molecule like this compound, which possesses multiple reactive sites and is subject to complex electronic effects from its trifluoromethyl groups, AI and ML can offer powerful predictive tools.

Furthermore, AI can facilitate the optimization of multi-variable reaction systems. By employing algorithms, researchers can efficiently navigate the complex parameter space of a chemical reaction to identify conditions that maximize yield and minimize byproducts. This is particularly valuable for the synthesis of complex molecules where this compound serves as a key building block.

Advanced Spectroscopic-Computational Correlations for Complex Systems

The structural elucidation of complex molecules, especially those containing fluorine, can be challenging due to intricate spectral features. The combination of advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), with computational methods like Density Functional Theory (DFT), provides a powerful approach to unravel the detailed structural and electronic properties of compounds like this compound.

DFT calculations can predict NMR chemical shifts with a high degree of accuracy. nih.govnih.gov For fluorinated aromatic compounds, where the 19F nucleus offers a sensitive spectroscopic probe, correlating experimental 19F NMR data with DFT-calculated values can provide unambiguous structural assignments. nih.gov This synergy is crucial for distinguishing between isomers and understanding the conformational preferences of molecules.

Moreover, this combined approach can offer insights into non-covalent interactions that govern the supramolecular chemistry of these compounds. For instance, computational models can help in understanding intramolecular and intermolecular hydrogen bonds, as well as other weak interactions involving fluorine atoms, which can be challenging to probe experimentally. The accurate prediction of spectroscopic parameters not only aids in routine characterization but also provides a deeper understanding of the electronic structure and reactivity of the molecule.

Applications in Advanced Materials Science Research

The presence of two trifluoromethyl groups on the benzene (B151609) ring imparts unique properties to this compound, making it an attractive building block for advanced materials. The high electronegativity of fluorine and the steric bulk of the CF3 groups can significantly influence the electronic, optical, and self-assembly properties of larger molecules derived from this compound.

Fluorinated Organic Electronics and Optoelectronic Materials